molecular formula C20H21N3O2S B11012479 4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11012479
M. Wt: 367.5 g/mol
InChI Key: FXLIZIQHQUGRDR-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxybenzoyl chloride with 4-phenylbutan-2-amine to form an intermediate amide. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its anticancer properties.

Comparison with Similar Compounds

4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives such as:

  • 4-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide
  • 4-(4-methylphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide

These compounds share similar structural features but differ in their substituents, which can influence their biological activities and properties. The presence of a methoxy group in this compound may enhance its solubility and bioavailability compared to its analogs.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)thiadiazole-5-carboxamide

InChI

InChI=1S/C20H21N3O2S/c1-14(8-9-15-6-4-3-5-7-15)21-20(24)19-18(22-23-26-19)16-10-12-17(25-2)13-11-16/h3-7,10-14H,8-9H2,1-2H3,(H,21,24)

InChI Key

FXLIZIQHQUGRDR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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